

Probing preQ1-Induced RNA Structure using SHAPE-Seq: Application Notes and Protocols

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Compound of Interest

Compound Name: *preQ1 Dihydrochloride*

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Introduction

Riboswitches are non-coding RNA elements that regulate gene expression in response to binding specific small molecule metabolites. The preQ1 riboswitch, one of the smallest known riboswitches, controls the biosynthesis and transport of preQ1 (pre-queuosine1), a precursor to the hypermodified nucleoside queuosine (Q).[1] The binding of preQ1 induces a significant conformational change in the riboswitch's secondary and tertiary structure, modulating downstream gene expression, typically at the level of transcription termination or translation initiation.[1][2]

Selective 2'-hydroxyl acylation analyzed by primer extension and sequencing (SHAPE-Seq) is a powerful high-throughput technique used to probe RNA structures at single-nucleotide resolution. This method utilizes chemical probes that preferentially acylate flexible or single-stranded nucleotides, providing insights into the local nucleotide dynamics. By comparing the SHAPE reactivity profile of the preQ1 riboswitch in the presence and absence of its cognate ligand, researchers can precisely map the structural rearrangements that govern its regulatory activity. These insights are invaluable for understanding the fundamental principles of RNA folding and recognition, and for the rational design of novel antimicrobial agents that target these regulatory RNAs.

Application Notes

Principle of SHAPE-Seq in Probing preQ1 Riboswitch Dynamics

SHAPE-Seq combines structure-selective chemical modification with next-generation sequencing. The core principle involves treating the RNA of interest, in this case, the preQ1 riboswitch, with a SHAPE reagent such as 1-methyl-7-nitroisatoic anhydride (1M7) or N-methylisatoic anhydride (NMIA). These reagents react with the 2'-hydroxyl group of the ribose sugar in conformationally flexible nucleotides. The sites of modification act as blocks to reverse transcriptase during cDNA synthesis. The resulting cDNA library, therefore, has a distribution of lengths corresponding to the positions of modified nucleotides. High-throughput sequencing of this library allows for the quantification of modification frequency at each nucleotide, which is represented as a "SHAPE reactivity" score. A high reactivity score indicates a flexible, likely single-stranded region, while a low score suggests a constrained nucleotide, likely involved in base-pairing or other interactions.

By performing SHAPE-Seq on the preQ1 riboswitch under two conditions—apo (without preQ1) and holo (with preQ1)—a differential reactivity profile (Δ SHAPE) can be generated. This profile highlights the specific nucleotides that undergo a change in flexibility upon ligand binding, thereby revealing the precise structural changes that lead to the "on" or "off" state of the riboswitch.

Data Presentation: Quantitative Analysis of preQ1-Induced Structural Changes

The primary quantitative output of a SHAPE-Seq experiment is the nucleotide-resolution reactivity spectrum. This data can be effectively summarized in tables to compare the conformational states of the preQ1 riboswitch. Below is a representative summary of differential SHAPE reactivity ($\Delta\rho$) for the *Thermoanaerobacter tengcongensis* (Tte) preQ1-I riboswitch, as described in the literature.^[3] The $\Delta\rho$ values are calculated by subtracting the SHAPE reactivity in the apo state from the holo state (Holo - Apo). A positive $\Delta\rho$ indicates an increase in flexibility upon preQ1 binding, while a negative $\Delta\rho$ signifies a decrease in flexibility (i.e., increased structure or protection).

Nucleotide Position	Region	$\Delta\rho$ (Holo - Apo)	Interpretation of Structural Change
A13	Loop L2	Negative	Increased rigidity, likely due to stacking interactions
C15	Loop L2	Negative	Increased rigidity, direct involvement in preQ1 binding
U21	S1-L3 Transition	Negative	Stabilization of the pseudoknot structure
U22	S1-L3 Transition	Negative	Stabilization of the pseudoknot structure
A23	S1-L3 Transition	Negative	Stabilization of the pseudoknot structure
C9	anti-Shine-Dalgarno	Negative	Increased base pairing in the pseudoknot
A10	anti-Shine-Dalgarno	Negative	Increased base pairing in the pseudoknot
A32	Shine-Dalgarno	Negative	Sequestration of the Shine-Dalgarno sequence
G33	Shine-Dalgarno	Negative	Sequestration of the Shine-Dalgarno sequence

Note: This table is a representative summary based on published findings. The actual $\Delta\rho$ values can be obtained from the raw sequencing data, which is often deposited in public archives such as the Sequence Read Archive (SRA) under accession codes like SRX7726568, SRX7726569, etc., for detailed analysis.[\[4\]](#)

Experimental Protocols

I. In Vitro Transcription of the preQ1 Riboswitch RNA

This protocol describes the synthesis of the preQ1 riboswitch RNA from a DNA template.

Materials:

- Linearized plasmid DNA or PCR-generated DNA template containing the preQ1 riboswitch sequence downstream of a T7 promoter.
- T7 RNA polymerase
- Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)
- Transcription buffer (40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 10 mM DTT, 2 mM spermidine)
- RNase-free DNase I
- RNase-free water
- Denaturing polyacrylamide gel (6-8%)
- Urea
- TBE buffer
- Gel loading buffer II (e.g., Thermo Fisher AM8546G)
- Elution buffer (300 mM sodium acetate, 1 mM EDTA)
- Ethanol (100% and 70%)

Procedure:

- Transcription Reaction Setup: In a sterile, RNase-free microcentrifuge tube, assemble the following reaction at room temperature:
 - Transcription Buffer (10X): 2 µL

- rNTP mix (10 mM each): 2 μ L
- Linear DNA template (0.5-1.0 μ g): X μ L
- T7 RNA Polymerase: 2 μ L
- RNase-free water: to a final volume of 20 μ L
- Incubation: Incubate the reaction at 37°C for 2-4 hours.
- DNase Treatment: Add 1 μ L of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes to digest the DNA template.
- RNA Purification:
 - Add an equal volume of gel loading buffer II to the transcription reaction.
 - Heat the sample at 95°C for 3-5 minutes and then place on ice.
 - Load the sample onto a denaturing polyacrylamide gel.
 - Run the gel until the desired RNA size is adequately resolved.
 - Visualize the RNA band by UV shadowing or staining with a suitable dye (e.g., SYBR Gold).
 - Excise the RNA band from the gel.
- RNA Elution and Precipitation:
 - Crush the gel slice and soak it in elution buffer overnight at 4°C with gentle agitation.
 - Separate the supernatant from the gel fragments.
 - Precipitate the RNA by adding 3 volumes of ice-cold 100% ethanol and incubating at -20°C for at least 1 hour.
 - Centrifuge at high speed to pellet the RNA.

- Wash the pellet with 70% ethanol and air dry.
- Resuspend the purified RNA in RNase-free water.
- Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the RNA on a denaturing gel.

II. SHAPE-Seq Probing of the preQ1 Riboswitch

This protocol outlines the chemical modification of the preQ1 riboswitch RNA in its apo and holo states.

Materials:

- Purified preQ1 riboswitch RNA
- preQ1 ligand (e.g., 7-aminomethyl-7-deazaguanine)
- RNA folding buffer (e.g., 100 mM HEPES pH 8.0, 100 mM NaCl, 10 mM MgCl₂)
- SHAPE reagent (e.g., 1M7 in anhydrous DMSO)
- Control solvent (anhydrous DMSO)
- Stop solution (e.g., containing EDTA)
- Ethanol and sodium acetate for precipitation

Procedure:

- RNA Renaturation:
 - Dilute the purified preQ1 riboswitch RNA to the desired concentration (e.g., 1-2 pmol) in RNase-free water.
 - Heat at 95°C for 2 minutes, then place on ice for 2 minutes to denature.
 - Add folding buffer and incubate at 37°C for 20 minutes to allow the RNA to refold.

- Ligand Binding (for Holo State):
 - Prepare two aliquots of the refolded RNA.
 - To one aliquot (holo sample), add the preQ1 ligand to a final concentration that ensures saturation (typically 5-10 times the K_d).
 - To the other aliquot (apo sample), add an equivalent volume of the ligand solvent (e.g., water).
 - Incubate both samples at 37°C for 10 minutes to allow for ligand binding.
- SHAPE Modification:
 - Prepare four reactions in total:
 - Apo (+) SHAPE reagent
 - Apo (-) control (DMSO)
 - Holo (+) SHAPE reagent
 - Holo (-) control (DMSO)
 - Add the SHAPE reagent (e.g., 1M7) to the (+) reactions to a final concentration of ~6.5 mM.
 - Add an equivalent volume of DMSO to the (-) control reactions.
 - Incubate at 37°C for a short period (e.g., 5 minutes for 1M7).
- Quenching and RNA Precipitation:
 - Stop the modification reaction by adding a quenching/stop solution.
 - Precipitate the RNA from all four reactions using ethanol and sodium acetate.
 - Resuspend the purified, modified RNA in RNase-free water.

III. Reverse Transcription and Library Preparation

This protocol describes the generation of a cDNA library for next-generation sequencing.

Materials:

- Modified preQ1 riboswitch RNA from the previous step
- Reverse transcription primer with an Illumina adapter tail
- Reverse transcriptase (e.g., SuperScript III)
- dNTPs
- First-strand buffer
- Single-stranded DNA ligase (e.g., CircLigase)
- Illumina adapter B
- PCR amplification reagents (high-fidelity DNA polymerase)
- PCR primers compatible with Illumina sequencing
- AMPure XP beads for purification

Procedure:

- Reverse Transcription:
 - Anneal the reverse transcription primer to the modified RNA.
 - Perform reverse transcription using a suitable reverse transcriptase. The enzyme will stall one nucleotide 3' to the site of 2'-O-adduct formation.
- RNA Hydrolysis: Degrade the RNA template using alkaline hydrolysis.
- cDNA Purification: Purify the resulting cDNA using a suitable method (e.g., ethanol precipitation or column purification).

- **Adapter Ligation:** Ligate the second Illumina adapter to the 3' end of the single-stranded cDNA using a single-stranded DNA ligase.
- **Library Amplification:** Amplify the cDNA library by PCR using primers that anneal to the adapter sequences. Use a minimal number of cycles to avoid amplification bias.
- **Library Purification and Quantification:** Purify the final library using AMPure XP beads to remove primer-dimers and other contaminants. Quantify the library and assess its quality using a Bioanalyzer or similar instrument.

IV. Data Analysis

The sequencing data is processed through a bioinformatic pipeline to calculate SHAPE reactivities.

Software:

- A read trimming and quality control tool (e.g., FastQC, Trimmomatic)
- A sequence alignment tool (e.g., Bowtie2, STAR)
- A SHAPE-Seq analysis package (e.g., Spats, SHAPEmapper)

Pipeline Overview:

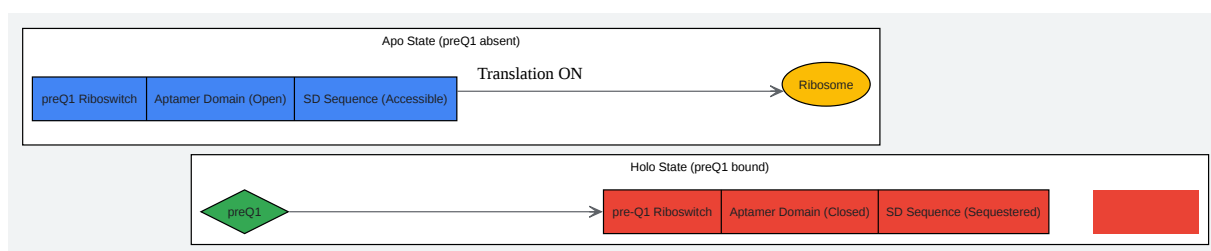
- **Demultiplexing and Quality Control:** Separate reads based on barcodes (if multiplexing was used) and assess read quality. Trim adapter sequences and low-quality bases.
- **Alignment:** Align the processed reads to the known preQ1 riboswitch reference sequence.
- **Reactivity Calculation:** The analysis software counts the number of reverse transcription stops at each nucleotide position for both the (+) and (-) reactions. The reactivity for each nucleotide is then calculated by subtracting the background stops in the (-) reaction from the stops in the (+) reaction and normalizing the data.
- **Differential Analysis:** Calculate the Δ SHAPE reactivity ($\Delta\rho$) by subtracting the apo reactivity profile from the holo reactivity profile.

- **Structural Modeling:** Use the calculated SHAPE reactivities as pseudo-energy constraints in RNA secondary structure prediction software (e.g., RNAstructure) to generate a more accurate model of the preQ1 riboswitch structure in both its apo and holo states.

Visualizations

preQ1 Riboswitch Conformational Switching

The following diagram illustrates the conformational change of a preQ1 riboswitch upon ligand binding, leading to the sequestration of the Shine-Dalgarno (SD) sequence and inhibition of translation.

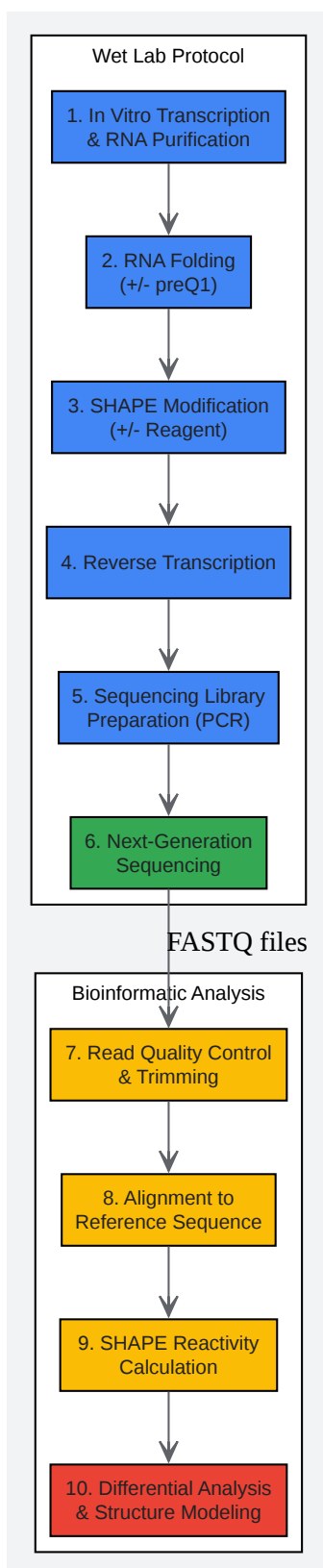


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Caption: Conformational change of the preQ1 riboswitch upon ligand binding.

SHAPE-Seq Experimental Workflow

This diagram outlines the key steps in a SHAPE-Seq experiment, from RNA preparation to data analysis.



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Caption: Overview of the SHAPE-Seq experimental and bioinformatic workflow.

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References

- 1. Structure and function of preQ1 riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic ligands for PreQ1 riboswitches provide structural and mechanistic insights into targeting RNA tertiary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of a preQ1-I riboswitch in effector-free and bound states reveals a metabolite-programmed nucleobase-stacking spine that controls gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
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